![molecular formula C8H14Cl2N4O B7970624 (2-Imidazo[1,2-a]pyrimidin-2-ylethyl)amine dihydrochloride hydrate](/img/structure/B7970624.png)
(2-Imidazo[1,2-a]pyrimidin-2-ylethyl)amine dihydrochloride hydrate
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Overview
Description
(2-Imidazo[1,2-a]pyrimidin-2-ylethyl)amine dihydrochloride hydrate is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. This unique structure contributes to its various pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Imidazo[1,2-a]pyrimidin-2-ylethyl)amine dihydrochloride hydrate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Imidazo[1,2-a]pyrimidin-2-ylethyl)amine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine N-oxides, while reduction can produce reduced imidazo[1,2-a]pyrimidine derivatives .
Scientific Research Applications
Synthesis Techniques
The synthesis of (2-Imidazo[1,2-a]pyrimidin-2-ylethyl)amine dihydrochloride hydrate typically involves multi-step organic reactions, including cyclization and amination processes. Various methodologies have been documented in the literature, emphasizing the importance of reaction conditions such as temperature and solvent choice to optimize yield and purity.
Antibacterial Properties
Recent studies have demonstrated the antibacterial activity of imidazo[1,2-a]pyrimidine derivatives. For instance, a series of compounds were synthesized and tested for their efficacy against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting potential applications in treating bacterial infections .
Anticancer Activity
Research has indicated that imidazo[1,2-a]pyrimidine derivatives may possess anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the imidazo core influence anticancer efficacy.
Neuropharmacological Effects
There is emerging evidence that compounds containing imidazo[1,2-a]pyrimidine moieties may interact with neurotransmitter systems. Preliminary investigations into their effects on serotonin and dopamine receptors suggest potential applications in treating neurological disorders such as depression and anxiety .
Table 1: Summary of Biological Activities
Case Study 1: Antibacterial Efficacy
In a study published in the Chemical & Pharmaceutical Bulletin, a series of 75 imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. The most potent compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as therapeutic agents .
Case Study 2: Anticancer Activity
A research article highlighted the anticancer activity of a specific derivative of (2-Imidazo[1,2-a]pyrimidin-2-ylethyl)amine. This compound was shown to induce apoptosis in breast cancer cell lines through the activation of caspase pathways. These findings support further exploration into its use as an adjunct therapy in cancer treatment .
Mechanism of Action
The mechanism of action of (2-Imidazo[1,2-a]pyrimidin-2-ylethyl)amine dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar fused bicyclic structure but differ in the position of the nitrogen atoms.
Imidazo[1,2-a]pyrimidine analogs: Variants with different substituents on the imidazo[1,2-a]pyrimidine core.
Uniqueness
(2-Imidazo[1,2-a]pyrimidin-2-ylethyl)amine dihydrochloride hydrate is unique due to its specific substitution pattern and the presence of the dihydrochloride hydrate form.
Biological Activity
(2-Imidazo[1,2-a]pyrimidin-2-ylethyl)amine dihydrochloride hydrate is a compound derived from the imidazo[1,2-a]pyrimidine scaffold, which has been studied for its diverse biological activities. This article synthesizes information from various research studies to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Empirical Formula : C8H13Cl2N3O
- Molecular Weight : 238.11 g/mol
- CAS Number : Not specified in the sources but can be found through chemical databases.
Antimicrobial Activity
Research has shown that imidazo[1,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. A study indicated that a series of synthesized compounds demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacteria, including Mycobacterium species. The activity was attributed to the structural features of the imidazo[1,2-a]pyrimidine scaffold, which enhances interaction with bacterial targets .
Compound | Target Bacteria | Activity (MIC) |
---|---|---|
Compound 1 | Staphylococcus aureus | 8 µg/mL |
Compound 2 | Escherichia coli | 16 µg/mL |
Compound 3 | Mycobacterium tuberculosis | 4 µg/mL |
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyrimidine derivatives has been extensively investigated. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells across various lines. For instance, one study reported IC50 values ranging from 4.88 to 14.55 µM against human cancer cell lines . The mechanism of action often involves interference with critical cellular pathways related to tumor growth and survival.
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast) | 6.5 |
A549 (Lung) | 9.0 |
HeLa (Cervical) | 12.0 |
Other Pharmacological Activities
Imidazo[1,2-a]pyrimidines have also been reported to possess various other biological activities:
- Antiviral Activity : Some derivatives have shown effectiveness against viral infections by inhibiting viral replication.
- Anti-inflammatory Properties : Certain compounds have demonstrated the ability to reduce inflammation markers in preclinical models.
- Anticonvulsant Effects : Research indicates potential use in managing seizure disorders due to their modulatory effects on neurotransmitter systems.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the imidazo[1,2-a]pyrimidine scaffold can significantly impact biological activity. Key findings include:
- Substituents at specific positions on the ring can enhance or diminish potency.
- The presence of electron-withdrawing groups often increases antibacterial activity.
- The length and nature of alkyl chains attached to the nitrogen atoms influence anticancer efficacy.
Case Studies
- Case Study on Anticancer Activity : A recent investigation focused on a series of imidazo[1,2-a]pyrimidin-2-ylmethylamine derivatives showing promising results in inhibiting tumor growth in xenograft models. The study concluded that specific structural modifications led to enhanced efficacy and reduced toxicity compared to existing treatments .
- Case Study on Antimicrobial Resistance : Another study evaluated the effectiveness of these compounds against antibiotic-resistant strains of bacteria. The findings suggested that certain derivatives could restore sensitivity in resistant strains, indicating their potential as adjuvants in antibiotic therapy .
Properties
IUPAC Name |
2-imidazo[1,2-a]pyrimidin-2-ylethanamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH.H2O/c9-3-2-7-6-12-5-1-4-10-8(12)11-7;;;/h1,4-6H,2-3,9H2;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNYVFWQRYGIJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CCN.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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